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Abstract
TMP778 is a novel, potent, and selective small-molecule inverse agonist of the Retinoic Acid-

Related Orphan Receptor gamma t (RORγt). As a master regulator of T helper 17 (Th17) cell

differentiation, RORγt is a key therapeutic target for a range of autoimmune and inflammatory

diseases. This technical guide details the discovery, mechanism of action, and preclinical

development of TMP778, a compound that emerged from targeted screening efforts to

modulate the IL-23/Th17 signaling axis. This document summarizes its in vitro potency, in vivo

efficacy in established animal models of autoimmune disease, and the key experimental

methodologies used in its characterization. While TMP778 has demonstrated significant

promise in preclinical studies, information regarding its clinical development, detailed structure-

activity relationships, and full pharmacokinetic and toxicology profiles is not extensively

available in the public domain.

Discovery and Rationale
The discovery of Th17 cells as a distinct lineage of pro-inflammatory T lymphocytes, critically

involved in the pathogenesis of diseases like psoriasis, rheumatoid arthritis, and inflammatory

bowel disease, pinpointed the RORγt transcription factor as a high-value therapeutic target.[1]

RORγt is essential for the differentiation of Th17 cells and their production of signature

cytokines, most notably Interleukin-17 (IL-17).[2] Consequently, inhibiting RORγt function was

identified as a promising strategy for a novel oral therapy for these conditions.
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TMP778 was discovered by Tempero Pharmaceuticals (later acquired by GlaxoSmithKline)

through a high-throughput screening campaign utilizing a Fluorescence Resonance Energy

Transfer (FRET) assay.[3] This assay was designed to identify small molecules that could

disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator

peptide, steroid receptor coactivator-1 (SRC1).[3] A chemical scaffold featuring a benzhydryl

amide group was identified as a promising starting point, and subsequent chemical

optimization led to the identification of TMP778.[3] Detailed structure-activity relationship (SAR)

studies for the optimization from the initial hits to TMP778 have not been publicly disclosed.

Mechanism of Action
TMP778 functions as a RORγt inverse agonist. By binding to the ligand-binding domain of

RORγt, it stabilizes a conformation that is unfavorable for the recruitment of transcriptional

coactivators, thereby repressing the basal transcriptional activity of the receptor.[4][5] This

inhibition of RORγt activity has several downstream consequences:

Inhibition of Th17 and Tc17 Cell Differentiation: TMP778 potently blocks the differentiation of

naive CD4+ T cells into Th17 cells and CD8+ T cells into Tc17 cells.[4]

Suppression of Pro-inflammatory Cytokine Production: It acutely modulates the expression

and production of a suite of Th17-signature cytokines, including IL-17A, IL-17F, IL-22, and IL-

26.[4] It also inhibits IL-23-induced IL-17A production.[4]

Modulation of γδ T cells: TMP778 has been shown to inhibit IL-17A production from both

human and mouse γδ T cells, another important source of IL-17 in inflammatory conditions.

[4]

Unexpected In Vivo Effect on Th1 Cells: In preclinical models of experimental autoimmune

uveitis (EAU), treatment with TMP778 not only reduced Th17 cell populations but also Th1

cells, which are characterized by the production of Interferon-gamma (IFN-γ).[6][7][8] This is

thought to be an indirect effect, possibly by preventing the known plasticity and conversion of

pathogenic Th17 cells into Th1-like cells at the site of inflammation.[3][9]

The core signaling pathway inhibited by TMP778 is depicted below.
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Caption: TMP778 inhibits the RORγt-driven Th17 signaling pathway.
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Preclinical Data
TMP778 has been evaluated in a variety of in vitro and in vivo models, demonstrating its

potential as a therapeutic agent for autoimmune diseases.

In Vitro Potency
The inhibitory activity of TMP778 has been quantified in several assay formats.

Assay Type
Target/Cell
Type

Endpoint IC50 Reference

FRET Assay
RORγt LBD +

SRC1 peptide

Disruption of

protein-protein

interaction

7 nM [10]

IL-17F Promoter

Assay
Reporter cell line

Inhibition of

promoter activity
63 nM [10]

Cell-based Assay
Mouse Th17

Cells

Inhibition of

differentiation
0.1 µM [11]

Cell-based Assay Mouse Cells
Inhibition of IL-

17A production
0.1 µM [11]

Cell-based Assay
Human Th17

Cells

Inhibition of

differentiation
0.03 µM [10]

Cell-based Assay
Human Tc17

Cells

Inhibition of

differentiation
0.005 µM [10]

In Vivo Efficacy
TMP778 has shown significant efficacy in rodent models of psoriasis and uveitis.
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Disease Model Species
Treatment
Regimen

Key Findings Reference

Imiquimod-

induced

Psoriasis

Mouse Not specified

Reduced

psoriasis-like

cutaneous

inflammation.

[4]

Experimental

Autoimmune

Uveitis (EAU)

Mouse (B10.A)

20 mg/kg,

subcutaneous,

twice daily

Significantly

inhibited EAU

development (p ≤

0.01).

[11][12]

Experimental

Autoimmune

Uveitis (EAU)

Mouse (B10.A)

20 mg/kg,

subcutaneous,

twice daily

Reduced

splenocyte

production of IL-

17 (p ≤ 0.01) and

IFN-γ (p ≤ 0.001)

in response to

IRBP.

[9][12]

Experimental

Autoimmune

Encephalomyeliti

s (EAE)

Mouse

(C57BL/6)
Not specified

Ameliorated

disease

progression and

reduced IL-17

production.

[13]

Pharmacokinetics and Toxicology
There is no publicly available data on the pharmacokinetic properties (Absorption, Distribution,

Metabolism, Excretion) or the toxicology profile of TMP778. These studies are critical for the

development of any clinical candidate but are often conducted internally by pharmaceutical

companies and not disclosed for preclinical assets.

Clinical Development Status
A thorough review of clinical trial registries and scientific literature indicates that TMP778 has

not entered human clinical trials. The development of RORγt inhibitors has proven challenging
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for the pharmaceutical industry, with several candidates discontinued due to safety concerns

(such as liver toxicity or effects on thymocytes) or lack of efficacy.[14] The development path of

TMP778 appears to have concluded at the preclinical stage.

Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings.

Below are summaries of the core protocols used in the evaluation of TMP778.

RORγt FRET Assay (for Discovery)
This assay quantifies the interaction between the RORγt Ligand Binding Domain (LBD) and a

coactivator peptide.
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FRET Assay Workflow

Assay Principle

Assay Components
- His-tagged RORγt-LBD (Donor-labeled)

- Biotinylated SRC1 Peptide (Acceptor-labeled)
- Test Compound (e.g., TMP778)

Mix Components in Assay Plate

Incubate to Reach Equilibrium

Read Plate on TR-FRET Reader
(Excite Donor, Measure Donor & Acceptor Emission)

Calculate FRET Ratio
(Acceptor Emission / Donor Emission)

Plot FRET Ratio vs. Compound Concentration
and Determine IC50

No Inhibitor:
RORγt binds SRC1
High FRET Signal

With TMP778:
RORγt-SRC1 interaction blocked

Low FRET Signal

Click to download full resolution via product page

Caption: Workflow and principle of the RORγt FRET assay.
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Principle: A time-resolved FRET (TR-FRET) format is typically used. The RORγt-LBD is

tagged (e.g., with Histidine) and associated with a long-lifetime donor fluorophore (e.g., a

Terbium cryptate-labeled anti-His antibody). The SRC1 coactivator peptide is labeled with an

acceptor fluorophore (e.g., d2). When the LBD and peptide interact, the donor and acceptor

are in close proximity, allowing for energy transfer upon excitation of the donor. An inhibitor

like TMP778 disrupts this interaction, leading to a decrease in the FRET signal.

General Protocol:

Recombinant RORγt-LBD and the labeled SRC1 peptide are combined in an appropriate

assay buffer in a microtiter plate.

Serial dilutions of TMP778 (or other test compounds) are added to the wells.

The plate is incubated to allow the binding reaction to reach equilibrium.

The plate is read using a TR-FRET-capable plate reader, exciting the donor and

measuring emission from both the donor and acceptor at specific time delays to minimize

background fluorescence.

The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates

inhibitory activity. IC50 values are determined by plotting the FRET ratio against the

logarithm of the inhibitor concentration.

In Vivo Imiquimod-Induced Psoriasis Model
This is a widely used, acute model that recapitulates key features of psoriatic inflammation

driven by the IL-23/IL-17 axis.

Principle: Daily topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, to

the shaved back and/or ear of mice induces a robust inflammatory response characterized

by skin thickening (acanthosis), scaling, and erythema, with a dense infiltration of immune

cells, including Th17 cells.

General Protocol:

Animal Strain: BALB/c or C57BL/6 mice are commonly used.
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Induction: A daily topical dose (e.g., 62.5 mg of 5% imiquimod cream) is applied to the

shaved back and one ear for 5-7 consecutive days.[4]

Treatment: TMP778 or vehicle is administered systemically (e.g., subcutaneously or orally)

starting either prophylactically (from day 0) or therapeutically (e.g., from day 2).

Assessment: Disease severity is monitored daily or at the end of the study using several

parameters:

Psoriasis Area and Severity Index (PASI): Skin thickness, scaling, and erythema are

scored on a scale (e.g., 0-4).

Ear Thickness: Measured daily with a digital caliper.

Histology: Skin samples are collected for H&E staining to assess acanthosis and

cellular infiltration.

Gene Expression: RNA is isolated from skin tissue to measure levels of Il17a, Il23, and

other inflammatory markers by qPCR.

In Vivo Experimental Autoimmune Uveitis (EAU) Model
EAU is a model of posterior uveitis that is mediated by both Th1 and Th17 cells, making it

highly relevant for testing RORγt inhibitors.

Principle: EAU is induced in susceptible mouse strains by immunization with a retinal

autoantigen, typically interphotoreceptor retinoid-binding protein (IRBP) or a peptide

fragment thereof, emulsified in Complete Freund's Adjuvant (CFA). This breaks self-

tolerance and elicits an autoimmune response targeting the retina.

General Protocol:

Animal Strain: B10.A or C57BL/6J mice are susceptible strains.

Induction: Mice are immunized with a subcutaneous injection of an emulsion containing

IRBP peptide (e.g., IRBP₁₋₂₀) and CFA (supplemented with M. tuberculosis).[7] An

intraperitoneal injection of Pertussis toxin is often co-administered to enhance the immune

response.
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Treatment: TMP778 (e.g., 20 mg/kg, s.c.) or vehicle is administered daily, typically starting

from the day of immunization.[15]

Assessment:

Clinical Scoring: Disease is monitored by fundoscopy at various time points (e.g., day

14, 21), and inflammation is scored based on the severity of retinal vasculitis, optic disc

inflammation, and structural damage.

Histology: Eyes are enucleated at the end of the study, sectioned, and stained with H&E

to score for retinal inflammation and tissue destruction.

Cellular Immunology: Spleen and draining lymph node cells are harvested and re-

stimulated in vitro with the immunizing antigen (IRBP). Supernatants are analyzed by

ELISA for cytokine production (IL-17, IFN-γ). Intracellular cytokine staining followed by

flow cytometry can be used to quantify the frequency of antigen-specific Th17 and Th1

cells.[9]

Disease Induction

Treatment Groups

Assessment (Day 14-21)

Immunize B10.A Mice
(IRBP peptide + CFA + PTX)

Vehicle Control

TMP778 (20 mg/kg)

Fundoscopy
(Clinical Score)assess

Histopathology
(Disease Score)

assess

Immunological Readouts
(Cytokine Analysis, Flow Cytometry)

assess

assess

assess

assess

Click to download full resolution via product page

Caption: General experimental workflow for the EAU model.

Conclusion
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TMP778 is a well-characterized preclinical RORγt inverse agonist that potently and selectively

inhibits the Th17 cell pathway. Its discovery validated RORγt as a druggable target, and its

efficacy in multiple in vivo models of autoimmunity demonstrated the therapeutic potential of

this mechanism. While the development of TMP778 did not progress to the clinical stage, the

data generated from its study have been instrumental in advancing the understanding of

RORγt biology and the challenges associated with targeting this nuclear receptor. The

compound remains a valuable tool for researchers investigating the role of Th17 cells in health

and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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